N-(3,3-dimethylbutan-2-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(1,2,2-Trimethylpropyl)-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group attached to a 1,2,2-trimethylpropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2-Trimethylpropyl)-2-naphthalenesulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 1,2,2-trimethylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of N-(1,2,2-Trimethylpropyl)-2-naphthalenesulfonamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,2-Trimethylpropyl)-2-naphthalenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-(1,2,2-Trimethylpropyl)-2-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Used in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(1,2,2-Trimethylpropyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The sulfonamide group is crucial for this interaction as it mimics the structure of the enzyme’s natural substrate.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,2-Trimethylpropyl)-benzeneacetamide
- N-(1,2,2-Trimethylpropyl)-methylfluorophosphonate
- N-(1,2,2-Trimethylpropyl)-dimethylphosphinate
Uniqueness
N-(1,2,2-Trimethylpropyl)-2-naphthalenesulfonamide is unique due to its naphthalene ring, which provides additional stability and potential for aromatic interactions. This makes it more versatile in applications compared to similar compounds that lack the naphthalene structure.
Properties
Molecular Formula |
C16H21NO2S |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H21NO2S/c1-12(16(2,3)4)17-20(18,19)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,17H,1-4H3 |
InChI Key |
BCRVUOFXNRJFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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